molecular formula C34H64Cl2N2O6S B13417686 [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride

Cat. No.: B13417686
M. Wt: 699.9 g/mol
InChI Key: CUPCTHLWQQZYKI-MMQAQBIDSA-N
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Description

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biology, it may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple chiral centers make it a valuable tool for understanding stereochemistry in biological systems.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism by which [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved could include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate
  • [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrobromide

Properties

Molecular Formula

C34H64Cl2N2O6S

Molecular Weight

699.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride

InChI

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29-,30+,31+,32-,34+;/m0./s1

InChI Key

CUPCTHLWQQZYKI-MMQAQBIDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1O)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O.Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O.Cl

Origin of Product

United States

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